Tyk2-IN-18-d3

Description

Properties

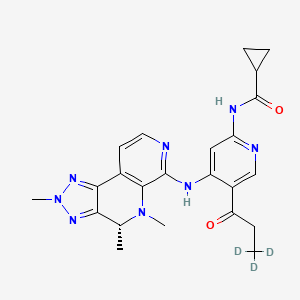

Molecular Formula |

C23H26N8O2 |

|---|---|

Molecular Weight |

449.5 g/mol |

IUPAC Name |

N-[5-(3,3,3-trideuteriopropanoyl)-4-[[(4R)-2,4,5-trimethyl-4H-triazolo[4,5-c][1,7]naphthyridin-6-yl]amino]-2-pyridinyl]cyclopropanecarboxamide |

InChI |

InChI=1S/C23H26N8O2/c1-5-17(32)15-11-25-18(27-23(33)13-6-7-13)10-16(15)26-22-21-14(8-9-24-22)20-19(12(2)30(21)3)28-31(4)29-20/h8-13H,5-7H2,1-4H3,(H2,24,25,26,27,33)/t12-/m1/s1/i1D3 |

InChI Key |

DCIRJCDOGCAJNJ-LBBMYNEISA-N |

Isomeric SMILES |

[2H]C([2H])([2H])CC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N([C@@H](C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |

Canonical SMILES |

CCC(=O)C1=CN=C(C=C1NC2=NC=CC3=C2N(C(C4=NN(N=C34)C)C)C)NC(=O)C5CC5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the Mechanism of Action of Tyk2-IN-18-d3

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tyk2-IN-18-d3 is a deuterated, selective inhibitor of Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases. By targeting the pseudokinase (JH2) domain, this compound employs an allosteric mechanism to modulate cytokine signaling pathways crucial in the pathogenesis of various autoimmune and inflammatory diseases. This technical guide provides a comprehensive overview of the mechanism of action of this compound, including its effects on downstream signaling, quantitative inhibitory data, and detailed experimental protocols for its characterization.

Introduction to Tyk2 and its Role in Autoimmune Diseases

Tyrosine Kinase 2 (Tyk2) is a key intracellular signaling molecule that mediates the effects of several pro-inflammatory cytokines, including interleukin-23 (IL-23), IL-12, and Type I interferons (IFNs). These cytokines are central to the development and progression of numerous autoimmune disorders such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus. Tyk2, in partnership with other JAK family members, activates the JAK-STAT signaling pathway, leading to the transcription of genes involved in inflammation and immune responses. The strategic inhibition of Tyk2, therefore, presents a promising therapeutic approach for these conditions.

The Allosteric Mechanism of this compound

Unlike traditional pan-JAK inhibitors that compete with ATP at the highly conserved active site of the kinase (JH1) domain, this compound is part of a class of N-(methyl-d3)pyridazine-3-carboxamide derivatives that selectively bind to the regulatory pseudokinase (JH2) domain of Tyk2. This allosteric binding induces a conformational change in the Tyk2 protein, locking it in an inactive state and preventing the phosphorylation and activation of the catalytic JH1 domain. This targeted approach to inhibition confers a high degree of selectivity for Tyk2 over other JAK family members, potentially leading to a more favorable safety profile by avoiding off-target effects.

The core chemical structure of this class of inhibitors, the N-(methyl-d3)pyridazine-3-carboxamide skeleton, is designed to form key interactions within the JH2 binding pocket. The deuterated methyl group is incorporated to enhance metabolic stability, a strategy that has been successfully employed in other approved pharmaceuticals.

Quantitative Inhibitory Data

This compound demonstrates potent inhibition of Tyk2-mediated signaling pathways. The following table summarizes the available quantitative data for this compound and related compounds from the same chemical series.

| Compound | Assay | IC50 (nM) | Selectivity | Reference |

| This compound (Compound 18) | IL-23 stimulated signaling | < 30 | Not specified | [1][2] |

| This compound (Compound 18) | IFNα stimulated signaling | < 30 | Not specified | [1][2] |

| Related Compound 24 | STAT3 Phosphorylation | Acceptable Inhibition | Satisfactory vs other JAKs | [3] |

| Related Compound 30 | STAT3 Phosphorylation | More potent than Deucravacitinib | ~1800-fold vs JAK2 |

Signaling Pathway and Mechanism of Inhibition

The following diagram illustrates the canonical Tyk2 signaling pathway and the mechanism of its inhibition by this compound.

Experimental Protocols

The characterization of Tyk2 inhibitors like this compound involves a series of biochemical and cellular assays. Below are detailed methodologies for key experiments.

Biochemical Kinase Assay (General Protocol)

This assay quantifies the direct inhibitory effect of a compound on the enzymatic activity of the Tyk2 kinase domain.

Methodology:

-

Compound Preparation: A stock solution of this compound in DMSO is serially diluted to create a range of concentrations.

-

Reaction Setup: In a microplate, the recombinant Tyk2 enzyme is pre-incubated with the various concentrations of this compound in a kinase reaction buffer.

-

Reaction Initiation: The kinase reaction is initiated by the addition of a substrate (e.g., a synthetic peptide or protein) and ATP. The reaction is allowed to proceed for a defined period at a controlled temperature.

-

Detection: The amount of phosphorylated substrate is quantified. This can be achieved through various methods, such as ELISA with a phosphospecific antibody, or by using fluorescently labeled substrates.

-

Data Analysis: The signal intensity is plotted against the inhibitor concentration, and the IC50 value is determined by fitting the data to a dose-response curve.

Cellular STAT Phosphorylation Assay

This assay measures the ability of the inhibitor to block Tyk2-dependent signaling in a cellular context.

Methodology:

-

Cell Culture: A human cell line that expresses Tyk2 (e.g., Jurkat T cells) is cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with varying concentrations of this compound for a specified duration.

-

Cytokine Stimulation: The cells are then stimulated with a Tyk2-dependent cytokine, such as IFNα or IL-23, to induce STAT phosphorylation.

-

Cell Lysis and Protein Quantification: After stimulation, the cells are lysed, and the total protein concentration is determined.

-

Detection of Phospho-STAT: The levels of phosphorylated STAT (pSTAT) are measured using techniques such as Western blotting, ELISA, or flow cytometry with a pSTAT-specific antibody.

-

Data Analysis: The pSTAT signal is normalized to the total STAT or a housekeeping protein. The percentage of inhibition is calculated for each compound concentration, and the IC50 value is determined.

Conclusion

This compound is a potent and selective allosteric inhibitor of Tyk2. Its mechanism of action, centered on the binding to the pseudokinase (JH2) domain, offers a differentiated approach to targeting the JAK-STAT pathway. This selectivity is intended to minimize off-target effects associated with broader JAK inhibition, thereby potentially offering a safer therapeutic option for a range of autoimmune and inflammatory diseases. The quantitative data and experimental protocols outlined in this guide provide a foundational understanding for researchers and drug development professionals working on novel Tyk2 inhibitors. Further preclinical and clinical studies are necessary to fully elucidate the therapeutic potential and safety profile of this compound.

References

Tyk2-IN-18-d3: A Technical Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of Tyk2-IN-18-d3, a deuterated inhibitor of Tyrosine Kinase 2 (Tyk2). This document is intended to serve as a valuable resource for researchers in the fields of immunology, inflammation, and drug discovery.

Introduction

Tyrosine Kinase 2 (Tyk2) is a member of the Janus kinase (JAK) family of non-receptor tyrosine kinases.[1] It plays a crucial role in the signaling pathways of several key cytokines, including interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs).[2][3] These cytokines are central to the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, inflammatory bowel disease, and systemic lupus erythematosus.[2] Consequently, Tyk2 has emerged as a promising therapeutic target for the development of novel treatments for these conditions.[2]

This compound is a deuterated analog of a potent and selective Tyk2 inhibitor. The incorporation of deuterium at the N-methyl group of the pyridazine-3-carboxamide skeleton is a strategic modification aimed at improving metabolic stability and pharmacokinetic properties. This guide details the available technical information on this compound and its non-deuterated counterparts, focusing on its chemical characteristics, mechanism of action, and methods for its evaluation.

Chemical Structure and Properties

While the exact structure of "this compound" is not publicly available under this specific name, it belongs to a series of novel N-(methyl-d3)pyridazine-3-carboxamide derivatives. A closely related and well-characterized compound from this series, designated as compound 30 in the scientific literature, is presented here as a representative molecule.

Table 1: Physicochemical Properties of a Representative this compound Analog (Compound 30)

| Property | Value | Reference |

| Molecular Formula | C₂₃H₂₃D₃N₈O₂ | |

| Molecular Weight | 449.5 g/mol | |

| Appearance | Not specified | |

| Solubility | Not specified | |

| Purity | Not specified |

Note: The molecular formula and weight are based on the structure of a closely related compound and may vary slightly for the specific this compound molecule.

References

- 1. Thermal shift assay - Wikipedia [en.wikipedia.org]

- 2. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

An In-depth Technical Guide on the Role of a Deuterated Tyk2 Inhibitor in Autoimmune Disease Models

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the role of Tyk2-IN-18-d3, a novel deuterated Tyrosine kinase 2 (Tyk2) inhibitor, in the context of autoimmune disease models. It delves into the molecular mechanism of Tyk2 signaling, the therapeutic rationale for its inhibition, and presents preclinical data for a structurally related deuterated Tyk2 inhibitor, herein referred to as "compound 30".

The Role of Tyk2 in Autoimmune Pathogenesis

Tyrosine kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates the signaling of key cytokines implicated in the pathology of numerous autoimmune and inflammatory diseases.[1][2][3] Dysregulation of Tyk2-mediated pathways can lead to a breakdown of self-tolerance and the perpetuation of chronic inflammation.[1]

Tyk2 is a central node for the signal transduction of:

-

Type I Interferons (IFN-α/β): In partnership with JAK1, Tyk2 is essential for signaling downstream of the Type I IFN receptor (IFNAR).[4] This pathway is a hallmark of several autoimmune diseases, including systemic lupus erythematosus (SLE).

-

Interleukin-12 (IL-12): The Tyk2/JAK2 heterodimer is crucial for IL-12 receptor signaling, which drives the differentiation of naive T cells into pro-inflammatory T helper 1 (Th1) cells.

-

Interleukin-23 (IL-23): Signaling through the IL-23 receptor, also mediated by the Tyk2/JAK2 pair, is vital for the expansion and function of T helper 17 (Th17) cells. Both Th1 and Th17 cells are key drivers of inflammation in conditions like psoriasis, psoriatic arthritis, and inflammatory bowel disease.

Given its central role in these pro-inflammatory pathways, selective inhibition of Tyk2 presents a promising therapeutic strategy for a wide range of autoimmune disorders.

The Tyk2 Signaling Pathway

The following diagram illustrates the pivotal role of Tyk2 in mediating cytokine signaling that contributes to autoimmune responses.

Quantitative Data for a Deuterated Tyk2 Inhibitor (Compound 30)

The following table summarizes the in vitro potency and in vivo efficacy of "compound 30," a novel deuterated Tyk2 inhibitor with a similar N-(methyl-d3)pyridazine-3-carboxamide skeleton to this compound. This compound, like the well-characterized inhibitor deucravacitinib, is an allosteric inhibitor that binds to the pseudokinase (JH2) domain of Tyk2.

| Parameter | Assay/Model | Result | Positive Control (Deucravacitinib) | Reference |

| In Vitro Potency | IFNα-stimulated STAT3 Phosphorylation in Jurkat cells (IC50) | More potent than deucravacitinib | 3.2 nM | |

| In Vivo Efficacy | IL-23-Driven Acanthosis Model | Orally highly effective | Not specified | |

| In Vivo Efficacy | Anti-CD40-Induced Colitis Model | Orally highly effective | Not specified |

Note: The original source describes the inhibitory potency of compound 30 as "more excellent" than deucravacitinib, suggesting a lower IC50 value, though the exact figure is not provided.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

4.1. In Vitro Inhibition of IFNα-Stimulated STAT3 Phosphorylation

-

Cell Line: Jurkat cells (a human T lymphocyte cell line).

-

Stimulation: Recombinant human Interferon-alpha (IFNα).

-

Inhibitor Treatment: Cells are pre-incubated with varying concentrations of the test compound (e.g., compound 30) or the positive control (deucravacitinib) for a specified period.

-

Assay Principle: Following stimulation with IFNα, the level of phosphorylated STAT3 (pSTAT3) is quantified. The inhibition of this phosphorylation event serves as a measure of the compound's potency in blocking the Tyk2-dependent signaling pathway.

-

Detection Method: Typically, this is assessed using methods such as flow cytometry with a phospho-specific antibody against STAT3, or by Western blotting.

-

Data Analysis: The half-maximal inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

4.2. In Vivo IL-23-Driven Acanthosis Model (Psoriasis-like skin inflammation)

-

Animal Model: Typically, C57BL/6 or BALB/c mice are used.

-

Induction: Recombinant murine Interleukin-23 (IL-23) is injected intradermally into the ear pinna daily or every other day for a defined period (e.g., 4-14 days). This induces localized inflammation characterized by epidermal hyperplasia (acanthosis), a key feature of psoriasis.

-

Treatment: The test compound (e.g., compound 30) is administered orally (p.o.) at a specified dose and frequency, starting before or concurrently with the IL-23 injections. A vehicle control group is run in parallel.

-

Efficacy Readouts:

-

Ear Thickness: Measured daily using a digital caliper. A reduction in ear swelling in the treated group compared to the vehicle group indicates efficacy.

-

Histology: At the end of the study, ear tissue is collected, sectioned, and stained (e.g., with Hematoxylin and Eosin - H&E) to assess epidermal thickness and inflammatory cell infiltration.

-

Gene Expression: RNA can be extracted from the ear tissue to measure the expression of pro-inflammatory cytokines and chemokines (e.g., IL-17, IL-22) via qPCR.

-

4.3. In Vivo Anti-CD40-Induced Colitis Model (Inflammatory Bowel Disease Model)

-

Animal Model: Immunodeficient mice, such as RAG-1 knockout mice, are reconstituted with a pathogenic subset of T cells (e.g., CD4+CD45RBhigh T cells) from wild-type donor mice.

-

Induction: Colitis is induced by a single intraperitoneal (i.p.) injection of an agonistic anti-CD40 antibody. This leads to a rapid and severe intestinal inflammation.

-

Treatment: The Tyk2 inhibitor is administered orally, typically starting prior to the anti-CD40 injection.

-

Efficacy Readouts:

-

Body Weight: Monitored daily as a general indicator of health and disease severity.

-

Disease Activity Index (DAI): A composite score based on weight loss, stool consistency, and presence of blood in the stool.

-

Colon Length and Weight: At the end of the study, the colon is excised, and its length and weight are measured. A shorter and heavier colon is indicative of inflammation and edema.

-

Histopathology: Sections of the colon are scored for the degree of inflammation, ulceration, and tissue damage.

-

Experimental Workflow Visualization

The following diagram outlines the typical workflow for an in vivo efficacy study using the IL-23-driven acanthosis model.

Conclusion

This compound and related deuterated compounds represent a promising new class of selective Tyk2 inhibitors. By specifically targeting the Tyk2 pseudokinase domain, these molecules can potently block the signaling of key pathogenic cytokines involved in a multitude of autoimmune diseases. The preclinical data for "compound 30" demonstrates high oral efficacy in models of psoriasis and colitis, supporting the continued development of this therapeutic strategy. Further investigation is warranted to fully characterize the pharmacokinetic, pharmacodynamic, and safety profiles of these novel inhibitors in a broader range of autoimmune disease models.

References

Target Validation of a Novel Deuterated Allosteric Tyk2 Inhibitor for the Treatment of Psoriasis: A Technical Guide

Disclaimer: Publicly available data for a specific compound designated "Tyk2-IN-18-d3" could not be located. This technical guide has been constructed based on the established principles of Tyk2 target validation in psoriasis, utilizing data from analogous highly selective, allosteric Tyk2 inhibitors, including the approved drug deucravacitinib and various preclinical compounds. The "-d3" designation suggests the compound is deuterated, a common strategy to improve pharmacokinetic properties by slowing metabolic degradation. This guide serves as a comprehensive framework for researchers, scientists, and drug development professionals engaged in the evaluation of similar molecules.

Introduction: Tyk2 as a Therapeutic Target in Psoriasis

Psoriasis is a chronic, immune-mediated inflammatory disease primarily driven by the Interleukin-23 (IL-23)/T-helper 17 (Th17) cell axis.[1][2] Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates signaling for a specific subset of cytokines pivotal to psoriasis pathogenesis, including IL-23, IL-12, and Type I interferons.[3][4] Genetic studies have validated TYK2 as a therapeutic target, showing that loss-of-function variants in the TYK2 gene protect against several autoimmune diseases, including psoriasis.[5]

Unlike other JAK family members (JAK1, JAK2, JAK3) which are involved in a broader range of physiological processes, TYK2's more restricted role in immunity makes it an attractive target for selective inhibition, promising a favorable benefit-risk profile. The development of allosteric inhibitors, which bind to the regulatory pseudokinase (JH2) domain rather than the highly conserved catalytic (JH1) domain, represents a significant advancement. This mechanism confers exceptional selectivity for TYK2, avoiding the off-target effects associated with broader JAK inhibitors. Deuteration, as suggested by the "d3" suffix, is a strategy employed to reduce the rate of metabolic demethylation, potentially leading to improved pharmacokinetic properties such as a longer half-life and more stable plasma concentrations.

This guide details the preclinical target validation process for a novel, deuterated, selective allosteric TYK2 inhibitor, analogous to this compound, for the treatment of moderate-to-severe plaque psoriasis.

Molecular Mechanism and Signaling Pathway

TYK2 functions as a critical transducer of cytokine signals. In the context of psoriasis, the binding of IL-23 to its receptor on immune cells triggers the activation of a heterodimer of TYK2 and JAK2. This activation initiates a downstream phosphorylation cascade, primarily activating Signal Transducer and Activator of Transcription (STAT) proteins. Activated STATs then translocate to the nucleus to regulate the transcription of genes involved in the differentiation and proliferation of Th17 cells and the production of pro-inflammatory cytokines like IL-17. By selectively inhibiting TYK2, an allosteric inhibitor effectively blocks this signaling cascade, thereby reducing the inflammatory response that drives psoriatic lesions.

References

- 1. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. TYK2 in Immune Responses and Treatment of Psoriasis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. decisionpoint.medscape.com [decisionpoint.medscape.com]

- 4. Selective Tyrosine Kinase 2 (TYK2) Inhibition in Plaque Psoriasis - JDDonline - Journal of Drugs in Dermatology [jddonline.com]

- 5. Role of tyrosine kinase 2 signals during progression of psoriasis [explorationpub.com]

Allosteric Inhibition of TYK2: A Technical Guide to Novel Compounds

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tyrosine kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical mediator of cytokine signaling pathways implicated in a range of autoimmune and inflammatory diseases.[1][2] TYK2 is involved in the signal transduction of key cytokines such as interleukin-23 (IL-23), interleukin-12 (IL-12), and type I interferons (IFNs).[1][3] Consequently, TYK2 has emerged as a promising therapeutic target.[4] Traditional approaches to inhibiting JAK family members have focused on the highly conserved ATP-binding site within the catalytic (JH1) domain, often leading to a lack of selectivity and off-target effects. A novel and highly selective approach involves the allosteric inhibition of TYK2 by targeting its regulatory pseudokinase (JH2) domain.

Small molecules that bind to the JH2 domain stabilize TYK2 in an inactive conformation, preventing its activation and subsequent downstream signaling. This mechanism offers significantly improved selectivity over other JAK family members due to the lower sequence homology in the JH2 domain compared to the JH1 domain. This guide provides an in-depth technical overview of the allosteric inhibition of TYK2 by novel compounds, presenting key quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows.

TYK2 Signaling Pathway and Allosteric Inhibition

TYK2, in partnership with other JAKs, associates with the intracellular domains of cytokine receptors. Upon cytokine binding, the receptors dimerize, leading to the trans-activation of the associated JAKs. Activated TYK2 then phosphorylates downstream Signal Transducer and Activator of Transcription (STAT) proteins. These phosphorylated STATs form dimers, translocate to the nucleus, and modulate the transcription of target genes involved in inflammatory and immune responses. Allosteric inhibitors targeting the JH2 domain interrupt this cascade at its inception by preventing the initial activation of TYK2.

Quantitative Data on Novel Allosteric TYK2 Inhibitors

The development of selective allosteric TYK2 inhibitors has led to several promising compounds. Their potency and selectivity are typically characterized through a variety of biochemical and cellular assays. The half-maximal inhibitory concentration (IC50) is a key metric for potency, representing the concentration of an inhibitor required to reduce a specific biological or biochemical function by 50%.

| Compound | Target/Assay | IC50 (nM) | Selectivity vs. other JAKs | Reference |

| Deucravacitinib (BMS-986165) | TYK2 JH2 Domain Binding | 0.2 | Highly selective over JAK1/2/3 (>10,000 nM in cellular assays) | |

| IL-12/IFN-γ induced signaling (Whole Blood) | 5 | ~56- to 120-fold more potent than tofacitinib, upadacitinib, and baricitinib at inhibiting TYK2 | ||

| QL-1200186 | TYK2 JH2 Domain Binding | 0.06 | 164-fold greater selectivity for TYK2 JH2 over JAK1 JH2 | |

| IL-23 induced pSTAT3 (Human Th17 cells) | Dose-dependent inhibition | Highly selective vs. JAK1/2/3 signaling pathways | ||

| IL-12 induced IFNγ (NK92 cells) | High potency | No inhibitory activity against TYK2 JAK1/2/3 JH1 kinases | ||

| ATMW-DC | TYK2 JH2 Domain Binding | 0.012 | ≥350-fold selectivity over JAK1, 2, or 3 in biochemical binding assays | |

| IL-12-induced pSTAT4 | 18 | >460-fold selectivity over JAK1/2-signaling cytokines (IL-6/pSTAT3 and GM-CSF/pSTAT5) | ||

| Compound 1 (BMS) | TYK2 JH2 Domain Binding (HTRF) | 0.2 | No activity against JH1 domains of TYK2, JAK1, JAK2 (IC50 > 10 µM) | |

| IL-23/IFNα signaling (Cellular Reporter) | 5 | High kinome selectivity against a panel of 249 kinases | ||

| IL-23/IFNα signaling (Human Whole Blood) | 13 |

Experimental Protocols

A variety of in vitro and in vivo assays are employed to characterize the potency, selectivity, and mechanism of action of novel allosteric TYK2 inhibitors.

Biochemical Assays

These assays assess the direct interaction of the compound with the TYK2 protein or its domains.

-

TYK2 JH2 Domain Binding Assay (e.g., HTRF, SPA, Probe Displacement):

-

Principle: To quantify the binding affinity of a compound to the isolated TYK2 pseudokinase (JH2) domain. These assays often rely on a competitive binding format where the test compound displaces a labeled tracer from the JH2 domain.

-

Methodology:

-

Recombinant human TYK2 JH2 domain and a fluorescently labeled tracer that binds to the JH2 domain are prepared.

-

A fixed concentration of the TYK2 JH2 domain and the fluorescent tracer are incubated with serial dilutions of the test compound in a microplate.

-

The binding of the fluorescent tracer to the JH2 domain is measured using a suitable detection method, such as Homogeneous Time-Resolved Fluorescence (HTRF) or Scintillation Proximity Assay (SPA).

-

The IC50 value is determined by plotting the signal against the inhibitor concentration.

-

-

-

Kinase Activity Assay (e.g., Z'-LYTE™, ADP-Glo™):

-

Principle: To measure the ability of a compound to inhibit the catalytic activity of the TYK2 JH1 domain. This is often used to confirm that allosteric inhibitors do not directly target the ATP-binding site.

-

Methodology:

-

Serially diluted test compounds are added to a 384-well plate.

-

A kinase reaction mixture containing the recombinant TYK2 enzyme, a specific peptide substrate, and ATP is added.

-

The reaction is incubated at room temperature for a defined period (e.g., 1 hour).

-

A development solution is added to stop the reaction and generate a detectable signal (e.g., fluorescence, luminescence) that is inversely proportional to the kinase activity.

-

The signal is read on a plate reader, and IC50 values are calculated.

-

-

Cellular Assays

These assays evaluate the inhibitor's effect on TYK2 signaling within a cellular context.

-

STAT Phosphorylation Assay (e.g., Western Blot, Flow Cytometry):

-

Principle: To assess the ability of an inhibitor to block cytokine-induced phosphorylation of downstream STAT proteins.

-

Methodology:

-

Immune cells (e.g., peripheral blood mononuclear cells (PBMCs), NK-92 cells, or specific T-cell lines) are pre-incubated with various concentrations of the inhibitor.

-

The cells are then stimulated with a specific cytokine (e.g., IL-12, IL-23, or IFN-α) to activate the TYK2 pathway.

-

After a short incubation period, the cells are lysed (for Western Blot) or fixed and permeabilized (for Flow Cytometry).

-

The levels of phosphorylated STATs (e.g., pSTAT3, pSTAT4) are detected using specific antibodies.

-

The results are quantified to determine the dose-dependent inhibition of STAT phosphorylation.

-

-

-

Human Whole Blood Assay:

-

Principle: To determine the functional selectivity of an inhibitor in a more physiologically relevant matrix by measuring the inhibition of cytokine-induced STAT phosphorylation or cytokine production in human whole blood.

-

Methodology:

-

Aliquots of fresh human whole blood are pre-incubated with a range of inhibitor concentrations.

-

The blood is then stimulated with a cytokine cocktail relevant to different JAK pathways (e.g., IL-12 for TYK2/JAK2, IL-6 for JAK1/JAK2, GM-CSF for JAK2/JAK2).

-

Following stimulation, red blood cells are lysed, and white blood cells are fixed and permeabilized.

-

The phosphorylation of specific STATs in different immune cell populations is measured by flow cytometry using phospho-specific antibodies.

-

Alternatively, the production of downstream cytokines like IFN-γ can be measured in the plasma.

-

-

References

- 1. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. The Role of TYK2 in Immunology [learnabouttyk2.com]

- 4. Novel Small Molecule Tyrosine Kinase 2 Pseudokinase Ligands Block Cytokine-Induced TYK2-Mediated Signaling Pathways - PMC [pmc.ncbi.nlm.nih.gov]

The Central Role of TYK2 in Cytokine Signaling: A Technical Guide for Researchers

An In-depth Exploration of Tyrosine Kinase 2 (TYK2) Function, Experimental Analysis, and Therapeutic Inhibition in Inflammatory and Autoimmune Pathways.

Executive Summary

Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, is a critical intracellular enzyme that mediates the signaling of a key group of cytokines, including type I interferons (IFNs), interleukin (IL)-6, IL-10, IL-12, and IL-23. These cytokines are central to both innate and adaptive immunity, and their dysregulation is a hallmark of numerous autoimmune and inflammatory diseases. TYK2, in concert with other JAK family members, orchestrates the activation of Signal Transducer and Activator of Transcription (STAT) proteins, leading to the modulation of gene expression programs that drive immune cell differentiation, proliferation, and function. This technical guide provides a comprehensive overview of TYK2's function in cytokine signaling pathways, detailed protocols for key experimental methodologies, a quantitative summary of TYK2 inhibitors, and visual representations of the core signaling cascades.

The TYK2 Signaling Nexus: Structure and Mechanism

TYK2 is a non-receptor tyrosine kinase that constitutively associates with the intracellular domains of specific cytokine receptors. The structure of TYK2 comprises several key functional domains:

-

FERM and SH2 Domains: The N-terminal FERM (4.1, Ezrin, Radixin, Moesin) and SH2 (Src Homology 2) domains are crucial for the interaction with the cytoplasmic tails of cytokine receptors. This association is essential for both the scaffolding function of TYK2 and the initiation of the signaling cascade.

-

Pseudokinase (JH2) Domain: This domain, which lacks catalytic activity, plays a critical regulatory role. It allosterically inhibits the kinase domain and is the target of a new class of highly selective allosteric inhibitors.

-

Kinase (JH1) Domain: The C-terminal kinase domain possesses the catalytic activity responsible for the phosphorylation of the cytokine receptor, partner JAKs, and downstream STAT proteins.

The activation of TYK2-mediated signaling is initiated by the binding of a cytokine to its cognate receptor, leading to receptor dimerization. This brings the associated JAKs into close proximity, allowing for their trans-phosphorylation and subsequent activation. Activated TYK2 then phosphorylates tyrosine residues on the receptor chains, creating docking sites for STAT proteins. Recruited STATs are, in turn, phosphorylated by TYK2 and its partner JAKs, leading to their dimerization, translocation to the nucleus, and regulation of target gene transcription.

TYK2 in Key Cytokine Signaling Pathways

TYK2 is a central node in the signaling of several pro-inflammatory and immunomodulatory cytokines. The specific JAK and STAT partners vary depending on the cytokine and its receptor complex.

Type I Interferon (IFN-α/β) Signaling

Type I IFNs are critical for antiviral immunity. Signaling through the IFNAR1/IFNAR2 receptor complex involves the activation of TYK2 and JAK1.[1][2] This leads to the phosphorylation of STAT1 and STAT2, which, along with IRF9, form the ISGF3 transcription factor complex that drives the expression of interferon-stimulated genes (ISGs).[2]

IL-12 and IL-23 Signaling

IL-12 and IL-23 are heterodimeric cytokines that share a common p40 subunit and the IL-12Rβ1 receptor subunit. They play critical roles in the differentiation of T helper 1 (Th1) and T helper 17 (Th17) cells, respectively. Both IL-12 and IL-23 signaling pathways utilize a TYK2/JAK2 heterodimer.[3][4] IL-12 signaling primarily activates STAT4, leading to Th1 differentiation and IFN-γ production. In contrast, IL-23 signaling predominantly activates STAT3, which is crucial for the maintenance and function of Th17 cells.

References

- 1. Novel Therapies in Plaque Psoriasis: A Review of Tyrosine Kinase 2 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Current understanding of the role of tyrosine kinase 2 signaling in immune responses - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Involvement of tyrosine kinase-2 in both the IL-12/Th1 and IL-23/Th17 axes in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

The Rise of Deuterated TYK2 Inhibitors: A New Frontier in Autoimmune Disease Therapy

An In-depth Technical Guide on the Discovery, Development, and Mechanism of Action of Deuterated Tyrosine Kinase 2 Inhibitors

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The selective inhibition of Tyrosine Kinase 2 (TYK2), a member of the Janus kinase (JAK) family, has emerged as a promising therapeutic strategy for a range of immune-mediated diseases. A significant innovation in this field is the development of deuterated TYK2 inhibitors, exemplified by the first-in-class, FDA-approved drug, deucravacitinib. Deuteration, the strategic replacement of hydrogen with its heavier isotope deuterium, offers a powerful tool to optimize pharmacokinetic properties, enhance selectivity, and improve the safety profile of these targeted therapies. This technical guide provides a comprehensive overview of the discovery and development of deuterated TYK2 inhibitors, with a focus on deucravacitinib. It delves into the intricate mechanism of action, detailed experimental protocols, and the pivotal clinical data that underscore the potential of this novel class of drugs.

Introduction: The Rationale for Selective TYK2 Inhibition and the Role of Deuteration

The Janus kinase (JAK) family, comprising JAK1, JAK2, JAK3, and TYK2, are intracellular tyrosine kinases that play a critical role in cytokine signaling pathways that drive immune responses and inflammation.[1] Dysregulation of these pathways is central to the pathophysiology of numerous autoimmune diseases. While broad-spectrum JAK inhibitors have demonstrated clinical efficacy, their lack of selectivity can lead to off-target effects due to the inhibition of multiple cytokine pathways essential for normal physiological processes.

TYK2 is a key mediator of signaling for pro-inflammatory cytokines such as Interleukin-23 (IL-23), Interleukin-12 (IL-12), and Type I Interferons (IFNs).[1] These cytokines are central to the pathogenesis of diseases like psoriasis. Therefore, selective inhibition of TYK2 presents an attractive therapeutic approach to modulate pathological immune responses while sparing other JAK-mediated pathways.

Deuteration has emerged as a valuable strategy in drug design to enhance metabolic stability. The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond, which can slow down metabolic processes, particularly those mediated by cytochrome P450 (CYP) enzymes.[2] In the context of TYK2 inhibitors, deuteration has been ingeniously employed not just to improve the stability of the parent drug, but to prevent the formation of less selective metabolites, thereby preserving the high selectivity for TYK2.[3]

Deucravacitinib: A First-in-Class Deuterated TYK2 Inhibitor

Deucravacitinib (formerly BMS-986165) is the first FDA-approved deuterated TYK2 inhibitor for the treatment of moderate-to-severe plaque psoriasis.[4] Its discovery and development represent a significant milestone in the field of targeted autoimmune therapies.

Discovery and Rationale for Deuteration

The discovery of deucravacitinib originated from a phenotypic screen rather than a traditional structure-based design against the ATP-binding site of the kinase. During preclinical development, it was observed that a non-deuterated precursor of deucravacitinib was metabolized via N-demethylation, leading to the formation of a primary amide metabolite that exhibited reduced selectivity for TYK2 over other JAK kinases. To circumvent this, a trideuterated methyl group (CD3) was incorporated into the molecule. This "deuterium switcheroo" effectively slowed down the N-demethylation process, preventing the formation of the less selective metabolite and maintaining the drug's highly selective profile.

Mechanism of Action: Allosteric Inhibition of the Pseudokinase Domain

Deucravacitinib possesses a unique mechanism of action that distinguishes it from other JAK inhibitors. It acts as an allosteric inhibitor, binding to the regulatory pseudokinase (JH2) domain of TYK2, rather than the highly conserved ATP-binding site in the catalytic (JH1) domain. This binding stabilizes an inhibitory interaction between the JH2 and JH1 domains, locking the enzyme in an inactive conformation and preventing its activation. This allosteric mechanism is the basis for deucravacitinib's remarkable selectivity for TYK2 over other JAK family members.

Pharmacokinetic Profile

Deucravacitinib exhibits favorable pharmacokinetic properties, including rapid absorption and a half-life that supports once-daily dosing.

| Parameter | Healthy Subjects | Psoriasis Patients |

| Tmax (hours) | 1.5 - 2.3 | ~2.0 |

| t1/2 (hours) | 8 - 15 | ~10 |

| Accumulation (multiple dosing) | 1.3- to 1.9-fold | 1.3- to 1.4-fold |

| Metabolism | CYP1A2, CYP2B6, CYP2D6, CES2, UGT1A9 | - |

| Major Active Metabolite | BMT-153261 | - |

| Data compiled from multiple sources. |

Selectivity Profile

The allosteric mechanism of deucravacitinib confers a high degree of selectivity for TYK2 over other JAK kinases. This has been demonstrated in various in vitro assays.

| Kinase | Deucravacitinib IC50 (nM) | Tofacitinib IC50 (nM) | Baricitinib IC50 (nM) | Upadacitinib IC50 (nM) |

| TYK2 | 5.3 | 299 | 519 | 638 |

| JAK1/3 | >10,000 | 11 | 14 | 2 |

| JAK2 | >10,000 | 224 | 2 | 100 |

| IC50 values from in vitro whole blood assays. Data from multiple sources. |

Clinical Development and Efficacy

The efficacy and safety of deucravacitinib have been extensively evaluated in large-scale clinical trials, primarily in patients with moderate-to-severe plaque psoriasis. The pivotal Phase 3 trials, POETYK PSO-1 and POETYK PSO-2, demonstrated the superiority of deucravacitinib over both placebo and apremilast.

Efficacy in Plaque Psoriasis (POETYK PSO-1 & PSO-2)

| Endpoint (Week 16) | Deucravacitinib 6 mg QD | Placebo | Apremilast 30 mg BID |

| PASI 75 Response (%) | 58.7 (PSO-1), 53.6 (PSO-2) | 12.7 (PSO-1), 9.4 (PSO-2) | 35.1 (PSO-1), 40.2 (PSO-2) |

| sPGA 0/1 Response (%) | 53.6 (PSO-1), 50.3 (PSO-2) | 7.2 (PSO-1), 8.6 (PSO-2) | 32.1 (PSO-1), 34.3 (PSO-2) |

| PASI 75: ≥75% reduction in Psoriasis Area and Severity Index score. sPGA 0/1: static Physician's Global Assessment score of clear or almost clear. Data from multiple sources. |

Long-term extension studies of the POETYK trials have shown that the clinical response to deucravacitinib is maintained for up to 4 years.

Safety and Tolerability

Across the clinical trial program, deucravacitinib was generally well-tolerated. The most common adverse events were nasopharyngitis, upper respiratory tract infection, and headache. The rates of serious adverse events were low and comparable to placebo.

Other Deuterated TYK2 Inhibitors in Development

While deucravacitinib is the first and only approved deuterated TYK2 inhibitor to date, the success of this approach has spurred further research in this area. Several other TYK2 inhibitors are in various stages of clinical development, including:

-

Zasocitinib (TAK-279): An oral, highly selective, allosteric TYK2 inhibitor being investigated for psoriasis and psoriatic arthritis.

-

ESK-001: Another oral, selective allosteric TYK2 inhibitor that has shown promising results in Phase 2 trials for psoriasis.

-

VTX958: Development for psoriasis and psoriatic arthritis was discontinued despite meeting endpoints in a Phase 2 trial, as the magnitude of efficacy did not meet the company's internal targets for commercial viability.

It is important to note that while these are selective TYK2 inhibitors, public information does not explicitly state that they are deuterated compounds.

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the discovery and characterization of deuterated TYK2 inhibitors.

In Vitro Kinase Inhibition Assay

Objective: To determine the potency of a compound in inhibiting the enzymatic activity of TYK2.

Principle: A common method is a time-resolved fluorescence resonance energy transfer (TR-FRET) assay or a luminescence-based assay that measures the amount of ATP consumed or ADP produced during the kinase reaction.

General Protocol (Luminescence-based):

-

Prepare Reagents: Recombinant TYK2 enzyme, a suitable substrate peptide (e.g., IRS1-tide), ATP, and a kinase assay buffer.

-

Compound Dilution: Prepare a serial dilution of the test compound (e.g., deucravacitinib) in DMSO and then in the kinase assay buffer.

-

Reaction Setup: In a 96-well or 384-well plate, add the TYK2 enzyme, substrate, and test compound.

-

Initiate Reaction: Add ATP to start the kinase reaction and incubate at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 40 minutes).

-

Stop Reaction and Detect Signal: Add a detection reagent (e.g., Kinase-Glo® Max) that measures the amount of remaining ATP. The luminescence signal is inversely proportional to the kinase activity.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Cell-Based STAT3 Phosphorylation Assay

Objective: To assess the ability of a compound to inhibit cytokine-induced signaling in a cellular context.

Principle: This assay measures the phosphorylation of STAT3 (a downstream target of TYK2) in response to stimulation with a TYK2-dependent cytokine like IL-23. The level of phosphorylated STAT3 (pSTAT3) is typically quantified by flow cytometry or Western blotting.

General Protocol (Flow Cytometry):

-

Cell Culture: Use a relevant cell line (e.g., human T-cells) or primary cells (e.g., peripheral blood mononuclear cells - PBMCs).

-

Compound Treatment: Pre-incubate the cells with various concentrations of the test compound for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with a specific cytokine (e.g., recombinant human IL-23) for a short period (e.g., 15-30 minutes).

-

Fixation and Permeabilization: Fix the cells with a fixative (e.g., paraformaldehyde) and then permeabilize them to allow antibodies to access intracellular proteins.

-

Staining: Stain the cells with a fluorescently labeled antibody specific for phosphorylated STAT3.

-

Flow Cytometry: Acquire data on a flow cytometer to measure the fluorescence intensity of pSTAT3 in individual cells.

-

Data Analysis: Determine the median fluorescence intensity (MFI) of the pSTAT3 signal for each condition. Calculate the percent inhibition and IC50 value.

In Vivo Imiquimod-Induced Psoriasis Mouse Model

Objective: To evaluate the in vivo efficacy of a TYK2 inhibitor in a preclinical model of psoriasis.

Principle: Topical application of imiquimod (IMQ), a Toll-like receptor 7/8 agonist, on the skin of mice induces an inflammatory response that mimics many features of human psoriasis, including erythema, scaling, and epidermal thickening.

General Protocol:

-

Animal Model: Use a suitable mouse strain (e.g., C57BL/6 or BALB/c).

-

Disease Induction: Apply a daily topical dose of imiquimod cream (e.g., 5%) to a shaved area on the back and/or ear of the mice for several consecutive days (e.g., 5-7 days).

-

Drug Administration: Administer the test compound orally or via another appropriate route, either prophylactically (before or at the time of disease induction) or therapeutically (after disease onset).

-

Clinical Scoring: Monitor the severity of the skin inflammation daily using a modified Psoriasis Area and Severity Index (PASI) score, assessing erythema, scaling, and skin thickness.

-

Endpoint Analysis: At the end of the study, collect skin and other tissues for histological analysis (to measure epidermal thickness and inflammatory cell infiltration) and for measuring the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) by methods such as qPCR or ELISA.

Conclusion and Future Directions

The discovery and successful development of deucravacitinib have validated the therapeutic potential of selective, allosteric inhibition of TYK2 and have highlighted the significant advantages of applying deuteration chemistry to overcome metabolic liabilities and enhance selectivity. This innovative approach has paved the way for a new class of oral therapies for autoimmune diseases, offering a promising alternative to broader-acting immunosuppressants and injectable biologics.

Future research in this area will likely focus on several key aspects:

-

Expansion to Other Indications: Investigating the efficacy of deuterated TYK2 inhibitors in other autoimmune and inflammatory conditions where the IL-23/IL-12/IFN pathways play a crucial role.

-

Development of Next-Generation Inhibitors: Designing novel deuterated TYK2 inhibitors with potentially improved efficacy, safety, or pharmacokinetic profiles.

-

Exploration of Deuteration in Other Kinase Inhibitors: Applying the principles of strategic deuteration to other kinase targets to enhance their therapeutic properties.

The continued exploration of deuterated TYK2 inhibitors holds great promise for advancing the treatment of a wide range of debilitating immune-mediated diseases, ultimately improving the lives of patients worldwide.

References

- 1. researchgate.net [researchgate.net]

- 2. WO2021222153A1 - Substituted n-(methyl-d3)pyridazine-3-carboxamide or n-(methyl-d3)-nicotinamide compounds as il-12, il-23 and/or ifnalpha modulators - Google Patents [patents.google.com]

- 3. Pharmacolibrary.Drugs.L_AntineoplasticAndImmunomodulatingAgents.L04A_Immunosuppressants.L04AF07_Deucravacitinib.Deucravacitinib [build.openmodelica.org]

- 4. Identification of Canonical Tyrosine-dependent and Non-canonical Tyrosine-independent STAT3 Activation Sites in the Intracellular Domain of the Interleukin 23 Receptor - PMC [pmc.ncbi.nlm.nih.gov]

Investigating the Selectivity Profile of Tyk2-IN-18-d3: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the anticipated selectivity profile of Tyk2-IN-18-d3, a deuterated inhibitor of Tyrosine Kinase 2 (TYK2). Given the limited publicly available data for this specific compound, this document establishes a framework for its evaluation based on the well-characterized profiles of other selective allosteric TYK2 inhibitors. The methodologies and data presentation formats provided herein serve as a comprehensive resource for researchers engaged in the discovery and development of novel TYK2-targeted therapeutics.

Introduction to TYK2 and the Rationale for Selective Inhibition

Tyrosine Kinase 2 (TYK2) is a member of the Janus kinase (JAK) family, which also includes JAK1, JAK2, and JAK3. These intracellular, non-receptor tyrosine kinases are critical mediators of cytokine signaling.[1] TYK2 is essential for the signaling of key cytokines such as interleukin-12 (IL-12), IL-23, and Type I interferons (IFNs), which are implicated in the pathophysiology of numerous autoimmune and inflammatory diseases.[2]

The JAK family members possess a highly homologous ATP-binding catalytic domain (the JH1 domain). Consequently, early generations of JAK inhibitors often exhibited activity against multiple JAK family members, leading to a broad immunosuppressive effect and potential off-target liabilities.[3] More recent efforts have focused on developing inhibitors that target the less conserved pseudokinase domain (JH2), which acts as a regulatory domain.[4] By binding to the JH2 domain, allosteric inhibitors can achieve high selectivity for TYK2, sparing other JAK family members and offering a more targeted therapeutic approach with an improved safety profile.[5] this compound is anticipated to be one such selective allosteric inhibitor.

Quantitative Selectivity Profile

While specific quantitative data for this compound is not extensively available in the public domain, the following tables represent the expected format and comparative selectivity of a highly selective TYK2 inhibitor, using publicly available data for deucravacitinib and another representative selective inhibitor as illustrative examples.

Table 1: Biochemical Selectivity Against JAK Family Kinases

| Compound | Target Domain | TYK2 IC50 (nM) | JAK1 IC50 (nM) | JAK2 IC50 (nM) | JAK3 IC50 (nM) | Selectivity Fold (vs. TYK2) |

| This compound (Expected) | JH2 | < 10 | > 1,000 | > 2,000 | > 1,000 | >100 vs. JAK1/3, >200 vs. JAK2 |

| Deucravacitinib | JH2 | 0.2 | > 10,000 | > 10,000 | > 10,000 | >50,000 |

| Representative JH1 Inhibitor | JH1 | 5 | 4 | > 1,000 | > 1,000 | 0.8 vs. JAK1 |

IC50 values represent the half-maximal inhibitory concentration. Data for Deucravacitinib and the representative JH1 inhibitor are illustrative and compiled from various sources for comparative purposes.

Table 2: Cellular Potency and Selectivity in Cytokine Signaling Assays

| Compound | Pathway (Primary JAKs) | Assay | Cell Type | IC50 (nM) |

| This compound (Expected) | IL-23 (TYK2/JAK2) | pSTAT3 | Human PBMCs | < 30 |

| IFNα (TYK2/JAK1) | pSTAT1/pSTAT2 | Human PBMCs | < 30 | |

| IL-6 (JAK1/JAK2) | pSTAT3 | Human PBMCs | > 5,000 | |

| GM-CSF (JAK2) | pSTAT5 | Human PBMCs | > 8,000 | |

| IL-2 (JAK1/JAK3) | pSTAT5 | Human PBMCs | > 8,000 |

IC50 values represent the half-maximal inhibitory concentration in cellular assays. PBMCs: Peripheral Blood Mononuclear Cells. pSTAT: phosphorylated Signal Transducer and Activator of Transcription. Expected data is based on the profile of highly selective TYK2 inhibitors.

Experimental Protocols

Detailed methodologies are crucial for the accurate assessment of a compound's selectivity profile. The following are standard protocols for key experiments in the characterization of TYK2 inhibitors.

Biochemical Kinase Assay (e.g., KINOMEscan™)

Principle: This assay measures the binding affinity of the test compound to a large panel of kinases. It is a competition binding assay where the test compound competes with a known, immobilized ligand for the active site of the kinase. The amount of kinase bound to the immobilized ligand is quantified, and a dissociation constant (Kd) or percent inhibition is determined.

Methodology:

-

A DNA-tagged kinase of interest is incubated with the test compound (this compound) and an immobilized, active-site directed ligand.

-

The mixture is allowed to reach equilibrium.

-

The amount of kinase bound to the immobilized ligand is quantified by qPCR of the DNA tag.

-

The results are typically expressed as a percentage of the control (no compound) and can be used to calculate a Kd value.

-

For a comprehensive profile, this is performed across a large panel of kinases (e.g., over 400).

Cellular STAT Phosphorylation Assay

Principle: This assay measures the ability of an inhibitor to block the phosphorylation of STAT proteins downstream of cytokine receptor activation in a cellular context. The selectivity is determined by using different cytokines that signal through various JAK combinations.

Methodology:

-

Cell Culture: Human peripheral blood mononuclear cells (PBMCs) or specific cell lines (e.g., Jurkat cells) are cultured under standard conditions.

-

Compound Treatment: Cells are pre-incubated with a dose range of this compound or vehicle control for 1-2 hours.

-

Cytokine Stimulation: Cells are then stimulated with a specific cytokine to activate a particular JAK-STAT pathway (e.g., IL-23 for TYK2/JAK2, IFNα for TYK2/JAK1, IL-6 for JAK1/JAK2, IL-2 for JAK1/JAK3).

-

Cell Lysis: Following a short incubation (typically 15-30 minutes), the cells are lysed to release intracellular proteins.

-

Detection: The levels of phosphorylated STAT (pSTAT) and total STAT are measured using methods such as Western blotting, ELISA, or flow cytometry with phospho-specific antibodies.

-

Data Analysis: The ratio of pSTAT to total STAT is calculated, and IC50 values are determined by plotting the percent inhibition against the compound concentration.

Visualizations: Signaling Pathways and Experimental Workflows

To further elucidate the mechanism of action and experimental design, the following diagrams are provided.

Caption: IL-23/IFNα signaling pathway mediated by TYK2 and the inhibitory action of this compound.

Caption: A simplified workflow for determining kinase selectivity using the KINOMEscan™ assay.

Caption: Workflow for the cellular STAT phosphorylation assay to determine inhibitor potency.

Conclusion

This compound, as a deuterated, putative allosteric inhibitor of TYK2, is expected to exhibit a highly selective inhibition profile. This selectivity is crucial for minimizing off-target effects associated with broader JAK family inhibition and represents a significant advancement in the development of targeted therapies for autoimmune and inflammatory diseases. The experimental protocols and data presentation formats outlined in this guide provide a robust framework for the comprehensive evaluation of this compound and other novel TYK2 inhibitors. Rigorous characterization of the selectivity profile is a cornerstone of preclinical development and is essential for translating promising compounds into safe and effective therapeutics.

References

Methodological & Application

Application Notes and Protocols: In Vitro Assay for Tyk2-IN-18-d3

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the in vitro characterization of Tyk2-IN-18-d3, a deuterated derivative of a potent and selective Tyrosine Kinase 2 (Tyk2) inhibitor. The provided methodologies are intended to guide researchers in setting up robust biochemical and cellular assays to determine the potency and selectivity of this compound.

Introduction to Tyk2

Tyrosine Kinase 2 (Tyk2) is a non-receptor tyrosine kinase and a member of the Janus kinase (JAK) family. It plays a crucial role in the signal transduction of various cytokines, including type I interferons (IFN-α/β), interleukin (IL)-6, IL-10, IL-12, and IL-23.[1][2] Dysregulation of the Tyk2 signaling pathway is associated with the pathogenesis of numerous autoimmune and inflammatory diseases such as psoriasis, lupus, and inflammatory bowel disease.[1] Tyk2 inhibitors can be classified based on their binding site: ATP-competitive inhibitors that bind to the catalytic JH1 domain and allosteric inhibitors that bind to the regulatory pseudokinase (JH2) domain.

The signaling cascade initiated by cytokine binding to their receptors leads to the activation of Tyk2 and its partner JAKs. This, in turn, results in the phosphorylation and activation of Signal Transducer and Activator of Transcription (STAT) proteins, which then translocate to the nucleus to regulate gene expression.

Figure 1: Simplified Tyk2 Signaling Pathway.

Biochemical Potency Assessment: ADP-Glo™ Kinase Assay

Biochemical assays are fundamental for determining the direct inhibitory effect of a compound on the kinase's enzymatic activity. The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity.

Experimental Protocol

This protocol outlines the steps to determine the IC50 value of this compound against recombinant Tyk2 enzyme.

Materials and Reagents:

-

Recombinant human Tyk2 enzyme

-

Tyk2 substrate (e.g., a generic tyrosine kinase substrate peptide)

-

This compound

-

Known Tyk2 inhibitor (positive control, e.g., Deucravacitinib)

-

ATP (Adenosine 5'-triphosphate)

-

Kinase Buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)

-

DMSO (Dimethyl sulfoxide)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

384-well white plates

Procedure:

-

Compound Preparation: Prepare a 10-point serial dilution of this compound in DMSO. A typical starting concentration is 10 mM. Further dilute these in the kinase buffer.

-

Enzyme and Substrate Preparation: Dilute the Tyk2 enzyme and substrate to their optimal concentrations in the kinase buffer. These concentrations should be predetermined through enzyme and substrate titration experiments.

-

Reaction Setup:

-

Add 2.5 µL of the diluted this compound or control (DMSO for negative control, known inhibitor for positive control) to the wells of a 384-well plate.

-

Add 2.5 µL of the Tyk2 enzyme solution to each well and pre-incubate for 15 minutes at room temperature.

-

Initiate the kinase reaction by adding 5 µL of a solution containing ATP and the substrate peptide at their respective Km concentrations.

-

-

Kinase Reaction: Incubate the plate at room temperature for a set time (e.g., 60-120 minutes).

-

ADP Detection:

-

Stop the reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature to deplete the remaining ATP.

-

Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and initiate a luciferase reaction. Incubate for 30 minutes at room temperature.

-

-

Data Acquisition: Measure the luminescence signal using a plate reader.

-

Data Analysis: Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

| Parameter | Example Value |

| Tyk2 Enzyme Conc. | 1-5 nM |

| Substrate Peptide Conc. | 0.2 µM |

| ATP Conc. (at Km) | 10-100 µM |

| Final DMSO Conc. | < 1% |

| Incubation Time | 120 minutes |

Table 1: Example Parameters for Tyk2 Biochemical Assay.

Figure 2: Workflow for the ADP-Glo™ Biochemical Assay.

Cellular Potency Assessment: STAT3 Phosphorylation Assay

While biochemical assays are crucial, cellular assays are necessary to confirm that a compound can effectively inhibit the target within a more physiologically relevant context. This protocol describes a method to measure the inhibition of IL-23-induced STAT3 phosphorylation in a human cell line. A recent study highlighted a compound with a similar N-(methyl-d3)pyridazine-3-carboxamide skeleton that demonstrated excellent inhibitory potency against STAT3 phosphorylation.

Experimental Protocol

Materials and Reagents:

-

Human cell line expressing the IL-23 receptor (e.g., NK-92 cells or engineered HEK293 cells)

-

Cell culture medium and supplements

-

Recombinant human IL-23

-

This compound

-

Positive control inhibitor

-

DMSO

-

Phosphate-Buffered Saline (PBS)

-

Lysis Buffer

-

Anti-phospho-STAT3 (Tyr705) antibody

-

Anti-total-STAT3 antibody

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

96-well cell culture plates

Procedure:

-

Cell Plating: Seed cells in a 96-well plate at an appropriate density and allow them to adhere or recover overnight.

-

Compound Treatment: Starve the cells in a low-serum medium for 2-4 hours. Then, pre-treat the cells with serially diluted this compound or controls for 1-2 hours.

-

Cytokine Stimulation: Stimulate the cells with an EC80 concentration of recombinant human IL-23 for a predetermined time (e.g., 15-30 minutes) to induce STAT3 phosphorylation.

-

Cell Lysis: Wash the cells with cold PBS and then add lysis buffer to each well.

-

Protein Quantification: Determine the protein concentration of each lysate using a standard method (e.g., BCA assay).

-

Western Blot or ELISA:

-

Western Blot: Separate equal amounts of protein by SDS-PAGE, transfer to a membrane, and probe with primary antibodies against phospho-STAT3 and total STAT3, followed by HRP-conjugated secondary antibodies.

-

ELISA: Use a sandwich ELISA kit to quantify the levels of phospho-STAT3 and total STAT3 in the cell lysates.

-

-

Data Acquisition: For Western blots, detect the chemiluminescent signal. For ELISA, measure the absorbance.

-

Data Analysis: Quantify the band intensity (Western blot) or absorbance (ELISA). Normalize the phospho-STAT3 signal to the total STAT3 signal for each sample. Calculate the percentage of inhibition relative to the IL-23 stimulated control and determine the IC50 value.

| Parameter | Example Value |

| Cell Seeding Density | 50,000 cells/well |

| Pre-incubation Time | 2 hours |

| IL-23 Concentration (EC80) | 1-10 ng/mL |

| IL-23 Stimulation Time | 20 minutes |

Table 2: Example Parameters for Cellular STAT3 Phosphorylation Assay.

Selectivity Profiling

To ensure the therapeutic potential and minimize off-target effects, it is critical to assess the selectivity of this compound against other members of the JAK family (JAK1, JAK2, JAK3). The biochemical ADP-Glo™ assay protocol described above can be adapted to profile the compound against these related kinases by using the respective recombinant enzymes and their optimized substrates. A highly selective compound will exhibit a significantly higher IC50 value for off-target kinases compared to Tyk2.

| Kinase | Example IC50 for a Selective Inhibitor |

| Tyk2 | ++ (e.g., < 50 nM) |

| JAK1 | +++ (e.g., > 500 nM) |

| JAK2 | ++++ (e.g., > 1000 nM) |

| JAK3 | ++++ (e.g., > 1000 nM) |

Table 3: Illustrative Selectivity Profile Data.

By following these detailed protocols, researchers can effectively evaluate the in vitro potency and selectivity of this compound, providing crucial data for its continued development as a potential therapeutic agent for autoimmune and inflammatory diseases.

References

Application Notes: Utilizing Tyk2-IN-18-d3 in Cell-Based Assays

References

- 1. Allosteric TYK2 inhibition: redefining autoimmune disease therapy beyond JAK1-3 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. assaygenie.com [assaygenie.com]

- 3. Novel TYK2 Inhibitors with an N-(Methyl-d3)pyridazine-3-carboxamide Skeleton for the Treatment of Autoimmune Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Tyk2 Targeting in Immune-Mediated Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Tyk2 Inhibition in Mouse Models of Colitis

Harnessing Selective Tyk2 Inhibition for Inflammatory Bowel Disease Research

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the use of selective Tyrosine Kinase 2 (Tyk2) inhibitors, exemplified by compounds structurally similar to Tyk2-IN-18-d3, in preclinical mouse models of colitis. This document outlines the critical role of the Tyk2 signaling pathway in the pathogenesis of inflammatory bowel disease (IBD) and offers detailed protocols for evaluating the therapeutic potential of Tyk2 inhibitors.

Introduction to Tyk2 in Colitis

Tyrosine Kinase 2 (Tyk2), a member of the Janus kinase (JAK) family, is a key mediator of signal transduction for several pro-inflammatory cytokines implicated in the pathogenesis of IBD, including interleukin-12 (IL-12), IL-23, and type I interferons (IFNs).[1][2][3] These cytokines are central to the development and maintenance of chronic intestinal inflammation.[1] The IL-12 and IL-23 signaling pathways, in particular, are crucial for the differentiation and function of T helper 1 (Th1) and Th17 cells, which are key drivers of the inflammatory cascade in IBD.[4] By selectively targeting Tyk2, it is possible to modulate these pathogenic immune responses, making it a promising therapeutic strategy for IBD. Preclinical studies using various Tyk2 inhibitors have demonstrated their potential to ameliorate colitis in mouse models.

Tyk2 Signaling Pathway in Colitis

The diagram below illustrates the central role of Tyk2 in mediating the signaling of key pro-inflammatory cytokines involved in colitis. Upon cytokine binding to their respective receptors, Tyk2, often in conjunction with other JAKs, becomes activated and phosphorylates downstream Signal Transducers and Activators of Transcription (STATs). This leads to the transcription of target genes that drive inflammatory responses in the gut.

Caption: Tyk2 signaling in colitis.

Quantitative Data from Preclinical Studies with Tyk2 Inhibitors

The following tables summarize data from published studies on the use of selective Tyk2 inhibitors in various mouse models of colitis. This data can serve as a reference for designing new experiments with compounds like this compound.

Table 1: Efficacy of a Selective Tyk2 Inhibitor in the T-Cell Transfer Model of Colitis

| Parameter | Vehicle Control | Tyk2 Inhibitor (10 mg/kg) | Tyk2 Inhibitor (30 mg/kg) | Tyk2 Inhibitor (70 mg/kg) | Reference |

| Change in Body Weight | Loss | Attenuated Loss | Attenuated Loss | Prevention of Loss | |

| Disease Activity Index (DAI) | High | Reduced | Reduced | Significantly Reduced | |

| Endoscopic Score | High | - | - | Limited Activity | |

| Th1 Cells in Colon | Increased | - | - | Decreased | |

| Th17 Cells in Colon | Increased | - | - | Increased |

Table 2: Efficacy of BMS-986202 in an Anti-CD40 Antibody-Induced Colitis Model

| Parameter | Vehicle Control | BMS-986202 (25 mg/kg) | BMS-986202 (60 mg/kg) | Anti-p40 Antibody (Positive Control) | Reference |

| Histopathological Score | High | Dose-dependent Inhibition | Equivalent to Positive Control | Significant Reduction |

Experimental Protocols

The following are detailed protocols for inducing colitis in mice and assessing the efficacy of a selective Tyk2 inhibitor.

Dextran Sulfate Sodium (DSS)-Induced Acute Colitis

This model is widely used due to its simplicity and reproducibility, mimicking some aspects of human ulcerative colitis.

Materials:

-

8-12 week old C57BL/6 mice

-

Dextran sulfate sodium (DSS), molecular weight 36,000-50,000 Da

-

Tyk2 inhibitor (e.g., this compound)

-

Vehicle for Tyk2 inhibitor (e.g., 0.5% methylcellulose)

-

Sterile drinking water

Procedure:

-

Acclimatize mice for at least one week before the start of the experiment.

-

Prepare a fresh 2-5% (w/v) solution of DSS in sterile drinking water. The concentration may need to be optimized depending on the DSS batch and mouse strain.

-

Provide the DSS solution as the sole source of drinking water for 5-7 consecutive days.

-

Administer the Tyk2 inhibitor or vehicle daily by oral gavage, starting from day 0 or day 3 of DSS administration. Dosing should be based on preclinical data for similar compounds (e.g., 10-70 mg/kg).

-

Monitor the mice daily for body weight, stool consistency, and the presence of blood in the feces.

-

Calculate the Disease Activity Index (DAI) daily based on a standardized scoring system (see Table 3).

-

On day 7-10, euthanize the mice and collect the colon.

-

Measure the colon length from the cecum to the anus.

-

Collect tissue samples for histological analysis (H&E staining), myeloperoxidase (MPO) assay, and cytokine analysis (e.g., qPCR or ELISA for IL-6, TNF-α, IL-1β).

Table 3: Disease Activity Index (DAI) Scoring System

| Score | Weight Loss (%) | Stool Consistency | Blood in Stool |

| 0 | None | Normal | Negative |

| 1 | 1-5 | ||

| 2 | 5-10 | Loose | Positive |

| 3 | 10-15 | ||

| 4 | >15 | Diarrhea | Gross Bleeding |

T-Cell Transfer Model of Colitis

This model is considered a gold standard for studying T-cell-mediated chronic intestinal inflammation, which is relevant to both Crohn's disease and ulcerative colitis.

Materials:

-

Immunodeficient mice (e.g., RAG1-/-)

-

Donor mice (e.g., wild-type C57BL/6)

-

CD4+CD45RBhigh T cells

-

Flow cytometer and antibodies for cell sorting

-

Tyk2 inhibitor and vehicle

Procedure:

-

Isolate splenocytes from donor mice.

-

Enrich for CD4+ T cells using magnetic beads.

-

Stain CD4+ T cells with antibodies against CD4 and CD45RB and sort for the CD4+CD45RBhigh population using a flow cytometer.

-

Inject 4-5 x 10^5 sorted CD4+CD45RBhigh T cells intraperitoneally into RAG1-/- recipient mice.

-

Monitor mice weekly for weight loss. Colitis typically develops within 3-5 weeks.

-

Once colitis is established (e.g., 10-15% weight loss), begin daily oral administration of the Tyk2 inhibitor or vehicle.

-

Continue treatment for 3-4 weeks, monitoring body weight and clinical signs of colitis.

-

At the end of the treatment period, euthanize the mice and collect colonic tissue for histological analysis and isolation of lamina propria lymphocytes for flow cytometric analysis of T-cell populations (e.g., Th1, Th17).

Experimental Workflow for Evaluating Tyk2 Inhibitors in Colitis Models

The following diagram outlines a typical experimental workflow for assessing the efficacy of a novel Tyk2 inhibitor in a mouse model of colitis.

Caption: Experimental workflow for Tyk2 inhibitor evaluation.

Conclusion

Selective inhibition of Tyk2 represents a promising therapeutic avenue for the treatment of IBD. The protocols and data presented in these application notes provide a framework for the preclinical evaluation of novel Tyk2 inhibitors, such as this compound, in relevant mouse models of colitis. Careful selection of the appropriate model and endpoints will be crucial for elucidating the therapeutic potential of these compounds and advancing their development for clinical use.

References

- 1. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Selective Tyrosine Kinase 2 Inhibition for Treatment of Inflammatory Bowel Disease: New Hope on the Rise - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Bristol Myers Squibb - Bristol Myers Squibb Provides Update on Phase 2 Study of Deucravacitinib in Patients With Moderate to Severe Ulcerative Colitis [news.bms.com]

- 4. Tyrosine Kinase 2 Signalling Drives Pathogenic T cells in Colitis - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: High-Throughput Screening of TYK2 Inhibitors Using a Cellular STAT3 Phosphorylation Assay

Audience: Researchers, scientists, and drug development professionals.

Introduction

Signal Transducer and Activator of Transcription 3 (STAT3) is a critical mediator of cellular signaling downstream of various cytokines and growth factors. The phosphorylation of STAT3 at Tyrosine 705 (Tyr705) is a key event in its activation, leading to dimerization, nuclear translocation, and regulation of gene expression.[1][2][3] The Janus kinase (JAK) family of tyrosine kinases, including Tyrosine Kinase 2 (TYK2), plays a crucial role in mediating this phosphorylation event.[4][5] Dysregulation of the TYK2-STAT3 signaling pathway is implicated in numerous inflammatory and autoimmune diseases, making TYK2 an attractive therapeutic target. This application note provides a detailed protocol for a cell-based assay to measure the inhibition of STAT3 phosphorylation by a TYK2 inhibitor.

TYK2-STAT3 Signaling Pathway

Cytokines such as IL-23 bind to their cell surface receptors, leading to the activation of receptor-associated JAKs, including TYK2. Activated TYK2 then phosphorylates the cytoplasmic tails of the receptors, creating docking sites for STAT3. Recruited STAT3 is subsequently phosphorylated by TYK2 at Tyr705. Phosphorylated STAT3 (pSTAT3) molecules form homodimers and translocate to the nucleus, where they bind to specific DNA sequences to modulate gene transcription. TYK2 inhibitors block this cascade by preventing the catalytic activity of TYK2, thereby inhibiting STAT3 phosphorylation and downstream signaling.

Data Presentation

The efficacy of a TYK2 inhibitor is typically determined by its half-maximal inhibitory concentration (IC50), which represents the concentration of the inhibitor required to reduce the phosphorylation of STAT3 by 50%.

Table 1: Selectivity Profile of TYK2 Inhibitor (Deucravacitinib)

| Target | Assay Type | IC50 (nM) |

| TYK2 | Probe Displacement | 0.2 |

| JAK1 | In vitro kinase binding | >10,000 |

| JAK2 | In vitro kinase binding | >10,000 |

| JAK3 | In vitro kinase binding | >10,000 |

Table 2: Cellular Activity of TYK2 Inhibitor (NDI-031407) on Cytokine-Induced STAT Phosphorylation

| Cytokine Stimulus | Phosphorylated STAT | Cell Type | IC50 (nM) |

| IL-23 | pSTAT3 | Human CD4+ T cells | Varies by dose |

| IL-12 | pSTAT4 | PBMCs | Potent Inhibition |

| GM-CSF | pSTAT5 | PBMCs | Less Potent Inhibition |

Experimental Protocols

This section provides detailed protocols for assessing the inhibitory effect of a TYK2 inhibitor on STAT3 phosphorylation using Western Blotting and Flow Cytometry.

Experimental Workflow

Protocol 1: Western Blotting for pSTAT3 Detection

Western blotting is a widely used technique to detect specific proteins in a sample. This protocol outlines the steps to measure the levels of phosphorylated STAT3 (pSTAT3) and total STAT3.

Materials and Reagents:

-

Human CD4+ T cells or other suitable cell line

-

TYK2 inhibitor (e.g., Deucravacitinib, NDI-031407)

-

Recombinant human IL-23

-

Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels and running buffer

-

PVDF membrane

-

Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

-

Primary antibodies: Rabbit anti-phospho-STAT3 (Tyr705) and Mouse anti-total STAT3

-

Secondary antibodies: HRP-conjugated anti-rabbit IgG and anti-mouse IgG

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Culture and Treatment:

-

Plate cells at an appropriate density and allow them to adhere overnight.

-

Starve the cells in serum-free media for 4-6 hours.

-

Pre-incubate the cells with varying concentrations of the TYK2 inhibitor or vehicle (DMSO) for 1-2 hours.

-

-

Cytokine Stimulation:

-

Stimulate the cells with an optimal concentration of IL-23 (e.g., 50 ng/mL) for a predetermined time (e.g., 15-30 minutes).

-

Include an unstimulated control group.

-

-

Cell Lysis and Protein Quantification:

-

Wash the cells with ice-cold PBS.

-

Lyse the cells on ice using lysis buffer containing protease and phosphatase inhibitors.

-

Centrifuge the lysates to pellet cell debris and collect the supernatant.

-

Determine the protein concentration of each lysate using a BCA assay.

-

-

SDS-PAGE and Western Blotting:

-

Normalize protein concentrations and prepare samples with Laemmli buffer.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with blocking buffer for 1 hour at room temperature.

-

Incubate the membrane with primary antibody against pSTAT3 (Tyr705) overnight at 4°C.

-

Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.